2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzodioxole moiety with a pyridazine ring, linked via a sulfanyl group to a cyclopentylacetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable dicarbonyl compound.
Coupling Reaction: The benzodioxole and pyridazine moieties are then coupled using a sulfanyl linker, often under conditions involving a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Formation of the Cyclopentylacetamide: The final step involves the acylation of the coupled intermediate with cyclopentylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitrated or halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl and pyridazine moieties.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its unique structure and potential bioactivity.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the pyridazine ring could engage in hydrogen bonding or π-π stacking interactions. These interactions could modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-cyclopentylacetamide is unique due to its combination of a benzodioxole moiety with a pyridazine ring and a sulfanyl linker. This structure is not commonly found in other compounds, making it a valuable scaffold for the development of new therapeutic agents with potentially novel mechanisms of action.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-17(19-13-3-1-2-4-13)10-25-18-8-6-14(20-21-18)12-5-7-15-16(9-12)24-11-23-15/h5-9,13H,1-4,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPVUFFFKYIWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.